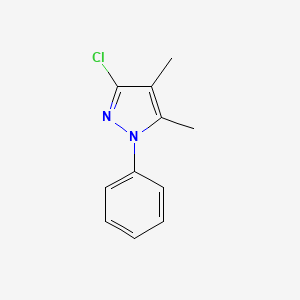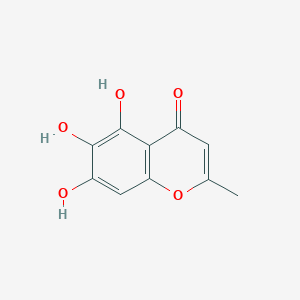![molecular formula C12H15N3 B11895441 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine is a heterocyclic compound that features an indenoimidazole core structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Indeno-Kerns: Der Indeno-Kern kann durch eine Friedel-Crafts-Acylierungsreaktion, gefolgt von einer Cyclisierung, synthetisiert werden.
Einführung des Imidazolrings: Der Imidazolring wird durch eine Kondensationsreaktion zwischen einem Aldehyd und einem Amin in Gegenwart eines sauren Katalysators eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und die Verwendung von Katalysatoren, um die Ausbeute zu erhöhen und die Reaktionszeiten zu verkürzen.
Analyse Chemischer Reaktionen
Reaktionstypen
7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an der Aminogruppe auftreten, wobei das Amin durch andere Nucleophile ersetzt werden kann.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung des entsprechenden Amins oder Alkohols.
Substitution: Bildung von substituierten Imidazolderivaten.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Diese Verbindung wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere auf ihre entzündungshemmenden und krebshemmenden Eigenschaften.
Materialwissenschaften: Es wird zur Synthese von neuartigen Polymeren und Materialien mit einzigartigen elektronischen Eigenschaften verwendet.
Biologische Studien: Die Verbindung wird in biologischen Tests verwendet, um die Enzyminhibition und die Rezeptorbindung zu untersuchen.
Industrielle Anwendungen: Es wird als Zwischenprodukt bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme und Rezeptoren ab, die an Entzündungsprozessen und Zellproliferation beteiligt sind.
Beteiligte Signalwege: Es moduliert Signalwege wie den NF-κB-Weg und den MAPK-Weg, was zu einer verringerten Entzündung und Hemmung des Wachstums von Krebszellen führt.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to reduced inflammation and inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,5,6,7-Tetrahydro-4H-indol-4-on: Eine strukturell ähnliche Verbindung mit unterschiedlichen funktionellen Gruppen.
Imidazolderivate: Verbindungen mit ähnlichen Imidazolringen, aber unterschiedlichen Substituenten.
Einzigartigkeit
7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amin ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Indeno- als auch von Imidazolringen einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
7,7-dimethyl-5,6-dihydro-3H-cyclopenta[f]benzimidazol-5-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2)5-9(13)7-3-10-11(4-8(7)12)15-6-14-10/h3-4,6,9H,5,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
IWWKLSDLLRWYGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=CC3=C(C=C21)N=CN3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


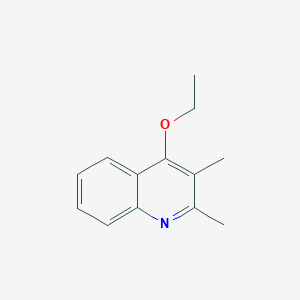
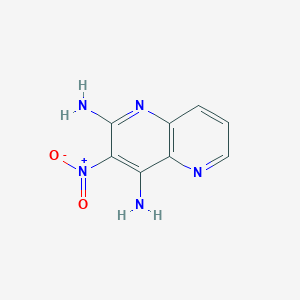
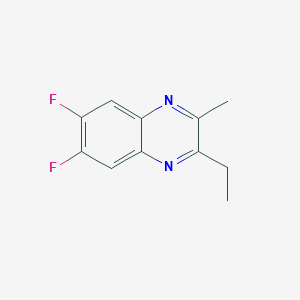
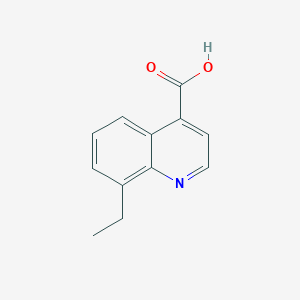


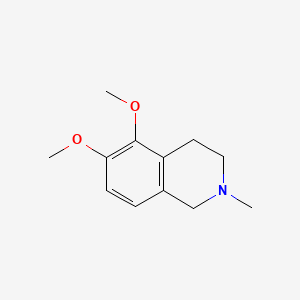
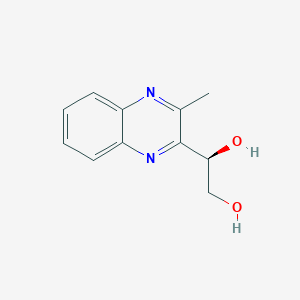
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)

